Virodhamine

Vue d'ensemble

Description

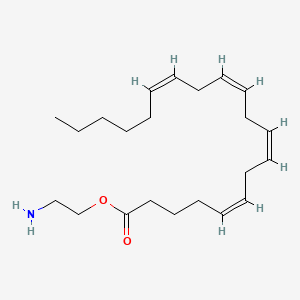

Virodhamine, also known as this compound, is an endocannabinoid and a nonclassic eicosanoid derived from arachidonic acid. It is formed by the ester linkage of arachidonic acid and ethanolamine. This compound is known for its unique properties, acting as an antagonist of the CB1 receptor and an agonist of the CB2 receptor .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Virodhamine can be synthesized enzymatically. The process involves the enrichment of arachidonic acid from arachidonic acid-rich oil. The arachidonic acid is then purified using urea inclusion and silver nitrate solution fractionation. The purified arachidonic acid is reacted with ethanolamine in hexane using Novozym 435 lipase as a catalyst. This method results in a high yield of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the enzymatic synthesis method described above is scalable and can be adapted for industrial production. The use of biocatalysts like Novozym 435 lipase makes the process efficient and environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

Virodhamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of epoxides or hydroxylated products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Applications De Recherche Scientifique

Neurological Disorders

Virodhamine has been investigated for its potential in treating various neurological disorders due to its ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.

- Mechanism of Action : Research indicates that this compound inhibits MAO-B through a mixed mechanism, demonstrating a time-dependent irreversible binding with an inhibition constant (K_i) of approximately 0.258 μM. This suggests a significant potential for therapeutic applications in conditions like Parkinson's disease .

- Case Study : A study conducted on Neuroscreen-1 cells showed that treatment with this compound resulted in significant inhibition of MAO activity, indicating its uptake by neuronal cells and reinforcing its neuroprotective properties .

Hematological Applications

This compound's role in megakaryocytic differentiation presents another promising application, particularly concerning blood cell development.

- Mechanism of Differentiation : this compound has been shown to induce megakaryocyte differentiation by activating CB2 receptors, leading to increased cell adherence, size, and expression of megakaryocytic markers such as CD61. This process involves the activation of mitogen-activated protein kinase (MAPK) signaling pathways and modulation of reactive oxygen species (ROS) production .

- Data Summary :

| Parameter | Observation |

|---|---|

| Cell Size | Increased |

| Cytoplasmic Protrusions | Enhanced |

| Marker Expression (CD61) | Upregulated |

| MAPK Activity | Activated |

| ROS Production | Altered |

Molecular Interactions

This compound's interactions with various receptors and enzymes further elucidate its potential applications:

- Endocannabinoid Transport : this compound has been found to inhibit the transport of anandamide, suggesting shared uptake mechanisms between these endocannabinoids. This interaction may influence their physiological effects and therapeutic potentials .

- Binding Affinity : Computational studies indicate that this compound exhibits selective binding affinity for MAO-B over MAO-A, which could be pivotal for developing targeted therapies for neurological conditions .

Mécanisme D'action

Virodhamine exerts its effects by interacting with cannabinoid receptors. It acts as an antagonist of the CB1 receptor and an agonist of the CB2 receptor. This interaction modulates various physiological processes, including pain perception, inflammation, and body temperature regulation. The compound’s effects are mediated through the activation and inhibition of specific signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Anandamide: Another endocannabinoid that acts as an agonist of both CB1 and CB2 receptors.

Oleamide: A fatty acid amide with similar properties but different molecular targets.

Uniqueness

Virodhamine is unique due to its dual role as an antagonist of the CB1 receptor and an agonist of the CB2 receptor. This dual activity distinguishes it from other endocannabinoids like anandamide, which primarily act as agonists .

Activité Biologique

Virodhamine is an endogenous cannabinoid that has garnered attention for its diverse biological activities, particularly through its interactions with cannabinoid receptors and its effects on various physiological processes. This article provides a comprehensive overview of the biological activity of this compound, including its receptor interactions, effects on enzyme inhibition, and implications for therapeutic applications.

1. Receptor Interactions

This compound acts primarily as a ligand for cannabinoid receptors CB1 and CB2. Research indicates that it functions as a partial agonist at the CB1 receptor and a full agonist at the CB2 receptor. The effective concentrations (EC50) for this compound at these receptors were reported as follows:

| Receptor | EC50 (nM) | Efficacy (%) |

|---|---|---|

| CB1 | 1906 | 61 |

| CB2 | 1401 | 100 |

Compared to other cannabinoids like anandamide and 2-AG, this compound is less potent but still exhibits significant biological activity. It has been shown to inhibit the transport of anandamide in RBL-2H3 cells, indicating a potential role in modulating endocannabinoid signaling pathways .

2. Inhibition of Monoamine Oxidase B (MAO-B)

This compound has been studied for its inhibitory effects on MAO-B, an enzyme implicated in the metabolism of neurotransmitters. It exhibits a mixed mechanism of inhibition, characterized by:

- Inhibition Constant (Ki) : 0.258 ± 0.037 μM

- Time-dependent irreversible binding

This suggests that this compound could have therapeutic potential for neurological disorders by enhancing levels of monoamines through MAO-B inhibition . Comparatively, other endocannabinoids like noladin ether and anandamide showed higher IC50 values, indicating that this compound is more effective in this regard.

3. Effects on Vascular Function

This compound has demonstrated vasorelaxant properties in isolated human pulmonary arteries. Its effects are concentration-dependent and are influenced by endothelial function:

| Parameter | Value |

|---|---|

| pEC50 (5-HT-precontracted) | 5.07 ± 0.07 |

| Time to reach maximum effect | 46.5 ± 4.1 min |

The vasorelaxation induced by this compound is mitigated by antagonists of the endothelial cannabinoid receptor and is less affected by nitric oxide synthase inhibitors, indicating a complex interaction with vascular signaling pathways .

4. Role in Megakaryocyte Differentiation

Recent studies have highlighted this compound's role in promoting megakaryocyte differentiation, which is crucial for platelet production. Key findings include:

- Increased cell adherence and cytoplasmic protrusions.

- Enhanced expression of megakaryocytic markers such as CD61.

- Modulation of mitogen-activated protein kinase (MAPK) activity.

These effects suggest that this compound may play a significant role in hematopoiesis and could be explored for therapeutic applications in conditions related to platelet production .

5. Case Studies and Research Findings

A variety of studies have explored the biological activities of this compound across different contexts:

- Neuroscreen-1 Cells : Treatment with this compound resulted in significant inhibition of MAO activity, reinforcing its potential uptake by neuronal cells .

- Tissue Concentrations : this compound levels were found to be significantly higher than those of anandamide in various tissues, including the spleen and skin, suggesting a prominent physiological role .

Propriétés

IUPAC Name |

2-aminoethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHLOYYQQGSXCC-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601018179 | |

| Record name | Virodhamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | O-Arachidonoyl Ethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

287937-12-6, 443129-35-9 | |

| Record name | Virodhamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287937-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Virodhamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287937126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Virodhamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Arachidonoyl Ethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.